molecular formula C17H16N2O2 B11842670 Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B11842670
M. Wt: 280.32 g/mol
InChI Key: WZUOEVGRHWSNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with a fused imidazo-pyridine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo-pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, which is crucial for bacterial cell division. By binding to the FtsZ protein, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation .

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylate
  • Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate

Comparison: Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)15-16(13-7-5-4-6-8-13)19-11-12(2)9-10-14(19)18-15/h4-11H,3H2,1-2H3

InChI Key

WZUOEVGRHWSNEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.